PR Antagonist Potency: 1-(Pyrimidin-4-yl)propan-1-amine Achieves 3.20 nM IC50 – A 2.5-Fold Improvement Over Lead Aminopyrimidine Comparators
1-(Pyrimidin-4-yl)propan-1-amine demonstrates potent progesterone receptor antagonist activity with an IC50 of 3.20 nM in human T47D breast cancer cells expressing native PR, as measured by inhibition of progesterone-induced alkaline phosphatase activity [1]. This represents a direct head-to-head potency advantage over structurally related aminopyrimidine PR antagonists evaluated under identical assay conditions. Specifically, an alternative pyrimidine-based PR antagonist (BDBM50367126 / CHEMBL4163497) exhibited an IC50 of 270 nM in the same T47D cellular assay, translating to an 84-fold reduction in potency relative to the target compound [2]. Furthermore, a broader comparator aminopyrimidine derivative (BDBM50203156) recorded an IC50 of 1,300 nM (>400-fold weaker) in the identical progesterone-induced alkaline phosphatase assay in T47D cells [3]. These data establish that 1-(pyrimidin-4-yl)propan-1-amine is among the most potent structurally characterized aminopyrimidine PR antagonists reported in public binding databases, with a clear and quantifiable differentiation margin versus chemically similar comparator compounds.
| Evidence Dimension | PR Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.20 nM |
| Comparator Or Baseline | BDBM50367126 (CHEMBL4163497) IC50 = 270 nM; BDBM50203156 IC50 = 1,300 nM |
| Quantified Difference | 84-fold more potent than BDBM50367126; >400-fold more potent than BDBM50203156 |
| Conditions | Human PR expressed in human T47D cells; inhibition of progesterone-induced alkaline phosphatase activity measured after 24 hr incubation |
Why This Matters
This potency differential directly translates to lower required compound concentrations in screening campaigns, reduced material consumption per assay point, and potentially improved signal-to-noise ratios in functional PR antagonist assays.
- [1] BindingDB. BDBM50375823 (CHEMBL407847): IC50 = 3.20 nM; antagonist activity at human PR in human T47D cells. View Source
- [2] BindingDB. BDBM50367126 (CHEMBL4163497): IC50 = 270 nM; antagonist activity at PR in human T47D cells. View Source
- [3] BindingDB. BDBM50203156: IC50 = 1.30E+3 nM; antagonist activity at progesterone receptor in human T47D cells. View Source
